molecular formula C12H11ClN2O2 B1438855 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine CAS No. 1105194-50-0

3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine

Cat. No.: B1438855
CAS No.: 1105194-50-0
M. Wt: 250.68 g/mol
InChI Key: YBUQDUYWDFNJTC-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 2,5-dimethoxyphenyl group at the 6-position. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl₃) to yield the pyridazine ring. The final step involves the chlorination of the pyridazine ring using thionyl chloride (SOCl₂) to introduce the chloro group at the 3-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of 3-amino-6-(2,5-dimethoxyphenyl)pyridazine or 3-thio-6-(2,5-dimethoxyphenyl)pyridazine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3-chloro-6-(2,5-dimethoxyphenyl)dihydropyridazine.

Scientific Research Applications

3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-phenylpyridazine: Lacks the methoxy groups, resulting in different chemical and biological properties.

    3-Chloro-6-(2-methoxyphenyl)pyridazine: Contains only one methoxy group, which affects its reactivity and biological activity.

    3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine: The position of the methoxy groups is different, leading to variations in its chemical behavior.

Uniqueness

3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is unique due to the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring. This specific substitution pattern influences its electronic properties, making it distinct from other similar compounds. The combination of the chloro and methoxy groups also contributes to its unique reactivity and potential biological activities.

Properties

IUPAC Name

3-chloro-6-(2,5-dimethoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(13)15-14-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQDUYWDFNJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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